1-(Cyclopropylsulfonyl)-4-((4-fluorophenyl)sulfonyl)piperidine
Description
1-(Cyclopropylsulfonyl)-4-((4-fluorophenyl)sulfonyl)piperidine is a piperidine derivative featuring dual sulfonyl substituents: a cyclopropylsulfonyl group at the 1-position and a 4-fluorophenylsulfonyl group at the 4-position. This compound is synthesized via nucleophilic substitution reactions, as exemplified by methods used for structurally related compounds. For instance, 4-(4-bromophenyl)-1-(cyclopropylsulfonyl)piperidine was prepared by reacting 4-(4’-bromophenyl)piperidine with cyclopropanesulfonyl chloride in dichloromethane (DCM) in the presence of triethylamine and DMAP . Characterization typically involves nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), mass spectrometry (MS), and thin-layer chromatography (TLC) to confirm purity and structural integrity .
Properties
IUPAC Name |
1-cyclopropylsulfonyl-4-(4-fluorophenyl)sulfonylpiperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO4S2/c15-11-1-3-12(4-2-11)21(17,18)13-7-9-16(10-8-13)22(19,20)14-5-6-14/h1-4,13-14H,5-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWUCVQHCBHIMTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCC(CC2)S(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
The mechanism by which 1-(cyclopropylsulfonyl)-4-((4-fluorophenyl)sulfonyl)piperidine exerts its effects is largely dependent on its interaction with biological targets. The sulfonyl groups can engage in hydrogen bonding and electrostatic interactions with proteins, potentially inhibiting or modulating their activity. The piperidine ring may enhance the compound’s ability to cross biological membranes, increasing its bioavailability.
Comparison with Similar Compounds
Table 1: Key Comparisons of Sulfonyl-Substituted Piperidines
Key Observations :
- Cyclopropyl vs.
- Fluorophenyl vs. Bromophenyl : Fluorine’s electronegativity may improve metabolic stability relative to bromine, though bromine offers heavier atom effects for crystallography .
- Benzhydrylpiperazinyl Moieties : These substituents (e.g., in compound 6d) increase molecular weight and melting points, suggesting higher crystallinity .
Structural Conformation and Crystallography
Compounds like 4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (5) adopt planar conformations with perpendicular fluorophenyl groups, as shown by single-crystal diffraction . This contrasts with piperidine derivatives, where sulfonyl groups may enforce rigidity or planarize the piperidine ring .
Research Findings and Implications
Synthetic Efficiency : Cyclopropylsulfonyl derivatives exhibit higher yields (>80%) compared to benzhydrylpiperazinyl analogs (65%) .
Thermal Stability : Melting points correlate with molecular symmetry; disubstituted sulfonylpiperidines (e.g., compound 6d) show higher thermal stability (210°C) .
Therapeutic Potential: While the target compound’s bioactivity remains uncharacterized, structurally related sulfonamides (e.g., 6d–6l) are explored for enzyme inhibition and receptor modulation .
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